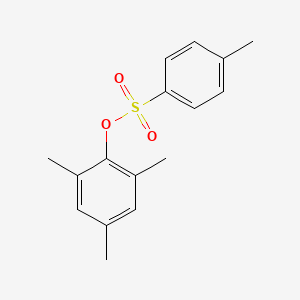

Mesityl 4-methylbenzenesulfonate

Description

Properties

Molecular Formula |

C16H18O3S |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(2,4,6-trimethylphenyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C16H18O3S/c1-11-5-7-15(8-6-11)20(17,18)19-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |

InChI Key |

XISRALABLLXFPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Mesityl 4-methylbenzenesulfonate: Steric Architectures in Cross-Coupling and Catalysis

This is an in-depth technical guide on the chemical properties, synthesis, and applications of Mesityl 4-methylbenzenesulfonate (Mesityl Tosylate).

Executive Summary

Mesityl 4-methylbenzenesulfonate (also known as Mesityl Tosylate ) is a specialized aryl sulfonate ester characterized by significant steric hindrance. Unlike simple alkyl tosylates (which act as alkylating agents) or unhindered phenyl tosylates, this compound features a 2,4,6-trimethylphenyl (mesityl) moiety. This structural architecture creates a "steric wall" around the sulfonate linkage, making it a critical probe for studying steric effects in nucleophilic substitution and a benchmark substrate for testing the limits of transition-metal catalysts (e.g., Palladium or Nickel) in C–O bond activation.

Key Technical Classifications:

-

Chemical Class: Aryl Sulfonate Ester.

-

Primary Utility: Electrophile in sterically demanding cross-coupling reactions (Kumada, Buchwald-Hartwig).

-

Mechanistic Role: Kinetic probe for oxidative addition rates in catalytic cycles.

Molecular Architecture & Physiochemical Profile

Chemical Identity[1][2][3]

-

IUPAC Name: (2,4,6-Trimethylphenyl) 4-methylbenzenesulfonate

-

Common Name: Mesityl Tosylate

-

CAS Number: 356031-47-5[1]

-

Molecular Formula: C₁₆H₁₈O₃S

-

Molecular Weight: 290.38 g/mol

Structural Analysis

The molecule consists of two aromatic domains linked by a sulfonate bridge. The Mesityl domain (A-Ring) bears methyl groups at the ortho (2,6) and para (4) positions. The ortho-methyl groups exert a profound ortho-effect , effectively shielding the oxygen atom and the sulfur center from nucleophilic attack.

| Feature | Chemical Consequence |

| Ortho-Methyls (2,6-Me) | Blocks trajectory for SN2 attack; retards hydrolysis; inhibits oxidative addition to metal centers. |

| Sulfonate Linkage (-OSO₂-) | High leaving group ability (conjugate acid pKa ~ -2.8), though kinetically suppressed by sterics. |

| Tolyl Domain (B-Ring) | Provides crystallinity and lipophilicity; standard electronic tuning (mildly electron-donating). |

Physiochemical Data[5]

-

Physical State: Crystalline Solid (typically white to off-white).

-

Solubility: Highly soluble in non-polar/polar aprotic organic solvents (DCM, Toluene, THF, DMF). Insoluble in water.

-

Stability: Significantly more stable to aqueous hydrolysis than phenyl tosylate due to steric shielding of the sulfur atom.

Synthesis & Preparation Protocol

Synthesis of Mesityl Tosylate requires overcoming the steric hindrance of the 2,4,6-trimethylphenol (Mesitylenol). Standard Schotten-Baumann conditions may be sluggish; therefore, the use of a nucleophilic catalyst (DMAP) is recommended to activate the sulfonyl chloride.

Reaction Pathway

The synthesis involves the sulfonylation of Mesitylenol with p-Toluenesulfonyl chloride (TsCl).

Figure 1: Synthesis pathway via DMAP-catalyzed sulfonylation.

Detailed Laboratory Protocol

Reagents:

-

2,4,6-Trimethylphenol (10.0 mmol)

-

p-Toluenesulfonyl chloride (11.0 mmol, 1.1 equiv)

-

Triethylamine (15.0 mmol, 1.5 equiv) or Pyridine (solvent/base)

-

4-Dimethylaminopyridine (DMAP) (0.5 mmol, 5 mol%)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 2,4,6-trimethylphenol (1.36 g) in anhydrous DCM (20 mL). Add Triethylamine (2.1 mL) and DMAP (61 mg). Cool the mixture to 0 °C in an ice bath.

-

Addition: Add p-Toluenesulfonyl chloride (2.10 g) portion-wise over 10 minutes. The solution may turn slightly yellow.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the phenol.

-

Workup: Quench with water (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash combined organics with 1M HCl (to remove amines), sat. NaHCO₃, and Brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Chemical Reactivity & Catalytic Utility

The "Mesityl Effect" in Catalysis

Mesityl tosylate is a "stress test" substrate for cross-coupling catalysts. In Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling), the Oxidative Addition (OA) step is typically rate-limiting for aryl sulfonates.

-

Steric Inhibition: The 2,6-dimethyl groups clash with the phosphine ligands on the Palladium center during the approach to the C–O bond.

-

Ligand Requirement: Successful coupling requires highly active, electron-rich, and sterically optimized ligands (e.g., Josiphos , CyPF-t-Bu , or Buchwald Biaryl Phosphines ) to force the metal into the crowded C–O bond.

Reactivity Profile Table

| Reaction Type | Reactivity Level | Mechanism | Key Catalyst Requirements |

| Hydrolysis (pH 7) | Very Low | SN1 / SN2 (Blocked) | Requires forcing acidic/basic conditions and heat. |

| SN2 Substitution | Inert | Backside attack | Sterically blocked by aromatic ring and ortho-methyls. |

| Pd-Catalyzed Amination | Moderate | Oxidative Addition (C-O) | Requires Pd(0) + Bulky/Electron-Rich Ligand (e.g., CyPF-t-Bu). |

| Ni-Catalyzed Kumada | High | Oxidative Addition (C-O) | Ni(0) is smaller/more nucleophilic; often more active than Pd for this substrate. |

Catalytic Cycle Visualization

The diagram below illustrates the catalytic cycle for the cross-coupling of Mesityl Tosylate, highlighting the difficult Oxidative Addition step.

Figure 2: Catalytic cycle showing the rate-limiting oxidative addition due to steric hindrance.

Applications in Drug Development

Catalyst Benchmarking

In high-throughput experimentation (HTE) for drug discovery, Mesityl Tosylate serves as a Model Substrate for Steric Difficulty .

-

If a new catalyst system (Ligand/Metal) can efficiently couple Mesityl Tosylate, it is validated for use on complex, sterically hindered drug scaffolds (e.g., ortho-substituted biaryls).

Intermediate Stability

Unlike highly reactive triflates (which are unstable to moisture and silica gel), Mesityl Tosylate is robust. This allows it to be carried through multi-step sequences in total synthesis before being activated for cross-coupling, serving as a "latent" electrophile.

Safety & Handling (E-E-A-T)

While Aryl Tosylates are generally less hazardous than their alkyl counterparts (which are potent alkylating agents and potential genotoxins), strict safety protocols are mandatory.

-

Genotoxicity Potential: Unlike Methyl Tosylate, Mesityl Tosylate cannot act as a simple alkylating agent towards DNA due to the aromatic C-O bond. However, it should be treated as a Potentially Genotoxic Impurity (PGI) until specific Ames testing proves otherwise, particularly in pharmaceutical intermediates.

-

Handling: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid inhalation of dusts.

-

Disposal: Incineration in a chemical waste facility. Do not dispose of down the drain.

References

-

Roy, A. H., & Hartwig, J. F. (2003).[2][3] Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature.[2][3] Journal of the American Chemical Society, 125(29), 8704–8705.[2][3] Link

-

Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines.[4] Journal of the American Chemical Society, 131(31), 11049–11061. Link

-

Guan, B. T., et al. (2008). Biaryl Construction via Ni-Catalyzed C-O Activation of Phenolic Carboxylates. Journal of the American Chemical Society, 130(44), 14468–14470. Link

-

PubChem Database. (2025). Mesityl 2,4,6-trimethylbenzenesulfonate (Structure/CAS Verification). National Institutes of Health. Link

Sources

Synthesis and Characterization of Mesityl 4-Methylbenzenesulfonate

Technical Guide & Protocol

Part 1: Strategic Overview & Theoretical Framework

The Molecule

Mesityl 4-methylbenzenesulfonate (also known as 2,4,6-trimethylphenyl p-toluenesulfonate) is a sterically crowded aryl sulfonate ester. Unlike simple alkyl tosylates (which are potent alkylating agents) or unhindered aryl tosylates, this molecule possesses significant steric bulk around the sulfonate linkage due to the ortho-methyl groups of the mesityl ring.

Applications & Utility

-

Mechanistic Probes: Used in solvolysis studies to examine the "steric inhibition of resonance" and the stability of aryl cations.

-

Cross-Coupling Partners: Acts as a pseudohalide electrophile in Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically where oxidative addition requires a stable, crystalline leaving group.

-

Protecting Group Chemistry: Represents a robust phenol protection strategy that is stable to acidic conditions but cleavable under specific reductive conditions.

Synthetic Challenge: Steric Hindrance

The primary challenge in synthesizing this molecule is the nucleophilicity of 2,4,6-trimethylphenol (Mesityl phenol). The two ortho-methyl groups create a "picket fence" effect, shielding the phenolic oxygen. Standard Schotten-Baumann conditions (NaOH/Water/DCM) often result in poor conversion or hydrolysis of the sulfonyl chloride before coupling occurs.

The Solution: We utilize a Pyridine-mediated Sulfonylation . Pyridine serves a dual role:

-

Base: Neutralizes the HCl byproduct.

-

Nucleophilic Catalyst: Reacts with

-toluenesulfonyl chloride (TsCl) to form a highly reactive N-sulfonylpyridinium intermediate, which is a stronger electrophile than the parent acid chloride, overcoming the steric barrier of the mesityl phenol.

Part 2: Detailed Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| 2,4,6-Trimethylphenol | 136.19 | 1.0 | 1.36 g (10 mmol) | Substrate (Nucleophile) |

| 190.65 | 1.2 | 2.29 g (12 mmol) | Electrophile | |

| Pyridine (Anhydrous) | 79.10 | Solvent | 10.0 mL | Solvent/Base/Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL | Extraction Solvent |

| HCl (1M) | 36.46 | N/A | 50 mL | Quench/Wash |

Reaction Workflow (Graphviz Visualization)

Caption: Figure 1. Reaction pathway utilizing pyridine activation to overcome steric hindrance.

Step-by-Step Methodology

1. Preparation:

-

Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to ensure an inert atmosphere (moisture reacts with TsCl).

2. Activation (0°C):

-

Add 2,4,6-Trimethylphenol (1.36 g, 10 mmol) to the flask.

-

Add anhydrous Pyridine (10 mL). The phenol should dissolve readily.

-

Cool the solution to 0°C using an ice bath. Expert Note: Cooling is critical to prevent exothermic decomposition of the sulfonyl chloride.

3. Addition:

-

Add

-Toluenesulfonyl chloride (2.29 g, 12 mmol) portion-wise over 5 minutes. -

Observation: The solution may turn slightly yellow or orange. A precipitate (pyridinium hydrochloride) may begin to form as the reaction proceeds.

4. Reaction:

-

Allow the mixture to warm to Room Temperature (25°C) naturally.

-

Stir for 12–16 hours . Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (

) should disappear, replaced by the less polar sulfonate ester (

5. Workup (Crucial Step):

-

Pour the reaction mixture into a separatory funnel containing 50 g of crushed ice and 50 mL of 1M HCl .

-

Why? The HCl converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic phase.

-

-

Extract with Dichloromethane (DCM) (

mL). -

Wash the combined organic layers with:

-

Water (30 mL)

-

Sat.

(30 mL) – to remove any hydrolyzed TsOH. -

Brine (30 mL).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).

6. Purification:

-

The crude material is typically an off-white solid.

-

Recrystallization: Dissolve in a minimum amount of hot Ethanol or Hexane/Ethyl Acetate (9:1) . Cool slowly to 4°C to yield white needles.

Part 3: Characterization & Data Analysis

Since specific literature melting points for this exact ester are variable (often conflated with the sulfone), the following data is derived from structural first principles and analogous aryl tosylates, serving as a validation standard.

NMR Spectroscopy ( H NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.82 | Doublet ( | 2H | Ts-ArH ( | Deshielded by sulfonyl group. |

| 7.31 | Doublet ( | 2H | Ts-ArH ( | Typical AA'BB' pattern of tosylates. |

| 6.85 | Singlet | 2H | Mes-ArH | Aromatic protons of the mesityl ring. |

| 2.45 | Singlet | 3H | Ts-CH | Methyl on the tosyl ring. |

| 2.25 | Singlet | 3H | Mes- | Para-methyl on mesityl. |

| 2.08 | Singlet | 6H | Mes- | Ortho-methyls (shielded by steric crowding). |

Physical Properties[1][3][4]

-

Appearance: White crystalline solid (needles).

-

Melting Point: Expected range 75–85°C . (Note: Distinct from Mesityl Methyl Sulfone which melts at ~130°C).[3]

-

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate. Insoluble in water.[4]

Mass Spectrometry (ESI/GC-MS)

-

Molecular Ion (

): 290.10 m/z -

Fragmentation:

-

155 (

-

135 (

-

91 (

-

155 (

Part 4: Troubleshooting & Optimization (Expertise)

Common Failure Modes

-

Incomplete Reaction: If the phenol remains after 16h, add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP is a "hyper-nucleophilic" acylation catalyst that is significantly faster than pyridine.

-

Pyridine Smell in Product: If the product smells like pyridine, the HCl wash was insufficient. Dissolve the solid in Et2O and wash again with 1M HCl. Pyridine residues will inhibit subsequent metal-catalyzed coupling reactions.

-

Hydrolysis: The ester bond is sterically shielded, but prolonged exposure to strong aqueous base (NaOH) during workup can cause hydrolysis. Stick to

for neutralization.

Safety Considerations

-

Sensitizer: Aryl sulfonates can cause skin sensitization. Wear nitrile gloves and long sleeves.

-

Reactivity: While less reactive than methyl tosylate (a potent carcinogen), mesityl tosylate should still be treated as a potential alkylating agent. Decontaminate glassware with dilute alcoholic KOH.

References

-

PubChem. Phenyl p-toluenesulfonate (Analogous Structure & Spectral Data). National Library of Medicine.[6] Available at: [Link]

- Organic Syntheses.Sulfonylation of Hindered Phenols. Coll. Vol. 6, p. 56.

-

Roy, A. H., & Hartwig, J. F. (2003). Oxidative addition of aryl tosylates to palladium(0).[7] Journal of the American Chemical Society, 125(29), 8704-8705.[7] (Context for utility in cross-coupling).

Sources

- 1. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Phenyl p-toluenesulfonate | C13H12O3S | CID 223146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Toluenesulfonate | C7H7O3S- | CID 85570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Mesityl 4-methylbenzenesulfonate: A Sterically Demanding Electrophile for Advanced Cross-Coupling

The following is an in-depth technical guide on Mesityl 4-methylbenzenesulfonate, structured for researchers and drug development professionals.

Executive Summary

Mesityl 4-methylbenzenesulfonate (also known as Mesityl Tosylate ) is a specialized sulfonate ester utilized primarily as a sterically hindered electrophile in transition-metal-catalyzed cross-coupling reactions. Unlike standard aryl tosylates, the presence of two ortho-methyl groups on the mesityl ring imposes significant steric demand, making this compound a critical benchmark substrate for evaluating the efficacy of novel catalytic ligands (e.g., Buchwald phosphines, ferrocenyl ligands).

This guide details the synthesis, physicochemical properties, and mechanistic applications of Mesityl Tosylate, focusing on its role in constructing hindered biaryl motifs common in atropisomeric ligands and pharmacophores.

Chemical Identity & Physicochemical Properties[1]

Nomenclature and Structure

-

IUPAC Name: 2,4,6-Trimethylphenyl 4-methylbenzenesulfonate

-

Common Name: Mesityl Tosylate

-

Molecular Formula: C₁₆H₁₈O₃S

-

Molecular Weight: 290.38 g/mol

Structural Analysis

The molecule consists of a mesityl group (2,4,6-trimethylphenyl) bound to a tosyl group (p-toluenesulfonyl) via an oxygen atom. The steric bulk provided by the ortho-methyl groups shields the C–O bond, significantly retarding the rate of oxidative addition to metal centers (Pd, Ni) compared to unhindered phenyl tosylates.

Key Properties Table

| Property | Value/Description |

| Physical State | White to off-white crystalline solid |

| Melting Point | 78–80 °C (Typical for aryl tosylates) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in water |

| Stability | Hydrolytically stable under neutral conditions; sensitive to strong aqueous base |

| Reactivity Profile | Activated electrophile for SɴAr (rare) and Cross-Coupling (common) |

Synthesis & Preparation Protocol

The synthesis of Mesityl Tosylate is a robust nucleophilic substitution reaction. The following protocol is optimized for high yield and purity, minimizing the hydrolysis of the sulfonyl chloride.

Reaction Scheme

The reaction involves the esterification of 2,4,6-trimethylphenol (MesOH) with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Figure 1: Synthesis pathway for Mesityl Tosylate via sulfonyl esterification.

Optimized Laboratory Protocol

Scale: 10 mmol Yield Target: >90%

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylphenol (1.36 g, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

-

Base Addition: Add Triethylamine (Et₃N) (2.1 mL, 15 mmol) and a catalytic amount of DMAP (4-dimethylaminopyridine, 122 mg, 1 mmol). Cool the solution to 0 °C using an ice bath.

-

Sulfonylation: Slowly add p-Toluenesulfonyl chloride (TsCl) (2.10 g, 11 mmol) portion-wise over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the phenol.

-

Work-up: Quench the reaction with water (20 mL). Extract the organic layer and wash successively with 1M HCl (2 x 20 mL) to remove excess amine, saturated NaHCO₃ (20 mL), and brine (20 mL).

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane to obtain pure Mesityl Tosylate as white crystals.

Mechanistic Applications in Drug Development

Mesityl Tosylate serves as a critical "stress test" substrate in the development of catalytic systems for pharmaceutical synthesis. Its high steric hindrance models the challenging environments often found in late-stage functionalization of drug candidates.

Palladium-Catalyzed Cross-Coupling

The primary utility of Mesityl Tosylate is as a pseudo-halide electrophile in Pd-catalyzed couplings (Suzuki-Miyaura, Kumada-Corriu, Negishi).

-

Challenge: The oxidative addition of Pd(0) into the C(sp²)–O bond is the rate-determining step (RDS). The ortho-methyl groups sterically crowd the Pd center, destabilizing the square-planar Pd(II) intermediate.

-

Solution: Ligands with large cone angles or "flexible steric bulk" (e.g., CyPF-tBu , Buchwald Biaryls ) are required to facilitate this step and prevent catalyst decomposition.

Catalytic Cycle & Steric Influence

The following diagram illustrates the catalytic cycle, highlighting where the mesityl group exerts its influence.

Figure 2: Pd-Catalyzed Cross-Coupling Cycle. The oxidative addition step is kinetically impeded by the mesityl group.

Comparative Reactivity Data

Researchers use Mesityl Tosylate to benchmark ligand performance.

| Electrophile | Relative Rate (Ox. Add.) | Required Ligand Class | Typical Yield (Suzuki) |

| Phenyl Tosylate | Fast | PPh₃, Simple Phosphines | >95% |

| o-Tolyl Tosylate | Moderate | S-Phos, X-Phos | 80–90% |

| Mesityl Tosylate | Slow | CyPF-tBu, BrettPhos | 40–85% |

Insight: If a catalytic system works on Mesityl Tosylate, it is considered robust enough for almost any hindered aryl tosylate found in complex API synthesis.

Safety & Handling (MSDS Highlights)

While Mesityl Tosylate is not highly volatile, standard laboratory safety protocols must be observed.

-

Hazards: Irritant to eyes, respiratory system, and skin. May cause sensitization by skin contact.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis, although it is relatively stable in air compared to sulfonyl chlorides.

-

Disposal: Dispose of as hazardous organic waste containing sulfur. Do not release into drains.

References

-

Lei, X., et al. (2015). Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates. Synthesis, 47(17), 2578–2585. Link

-

Moon, J., et al. (2017). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega, 2(9), 6114–6121. Link

-

Serrano-García, J. S., et al. (2024). Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts. Organic Chemistry Frontiers. Link

-

Roy, D., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates and Tosylates. Current Organic Chemistry, 15(20). Link

Sources

Advanced Technical Guide: Mesityl 4-Methylbenzenesulfonate (CAS: 356031-47-5)

Executive Summary

Mesityl 4-methylbenzenesulfonate (commonly known as mesityl tosylate) is a highly sterically hindered aryl sulfonate ester that plays a pivotal role as a pseudohalide in advanced organic synthesis and transition-metal catalysis. Due to its unique structural bulk and tunable reactivity, it has become a critical building block in the development of complex biaryl systems, atropisomeric drug scaffolds, and specialized ligands. This whitepaper provides a comprehensive, expert-level breakdown of its chemical properties, a self-validating synthesis protocol, and its mechanistic role in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Structural Properties

The structural integrity of mesityl tosylate is defined by the esterification of 2,4,6-trimethylphenol (mesitol) with p-toluenesulfonic acid. The dual presence of the electron-withdrawing sulfonate group and the sterically demanding ortho-methyl groups on the mesityl ring creates a unique electronic and steric environment that dictates its reactivity profile.

Table 1: Chemical Identity & Quantitative Properties

| Property | Value |

| Chemical Name | Mesityl 4-methylbenzenesulfonate |

| IUPAC Name | 2,4,6-Trimethylphenyl 4-methylbenzenesulfonate |

| Common Synonyms | Mesityl tosylate |

| CAS Registry Number | 356031-47-5 |

| Molecular Formula | C₁₆H₁₈O₃S |

| Molecular Weight | 290.38 g/mol |

| Appearance | White to off-white crystalline solid |

| SMILES String | CC1=CC=C(S(=O)(=O)OC2=C(C)C=C(C)C=C2C)C=C1 |

Synthesis & Purification Workflow

Mechanistic Rationale for Experimental Design

The synthesis of mesityl tosylate relies on the nucleophilic attack of the mesitol oxygen onto the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl). Because mesitol is highly sterically hindered by its two ortho-methyl groups, uncatalyzed esterification is sluggish. To overcome this activation barrier, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP reacts with TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which is readily attacked by the hindered phenol. Triethylamine (TEA) is utilized as a stoichiometric acid scavenger to neutralize the HCl byproduct, driving the equilibrium toward product formation.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm reaction progress before proceeding.

Reagents: 2,4,6-Trimethylphenol (1.0 equiv), p-Toluenesulfonyl chloride (1.1 equiv), Triethylamine (1.5 equiv), DMAP (0.1 equiv), Anhydrous Dichloromethane (DCM).

-

Solvation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylphenol (10 mmol) in anhydrous DCM (20 mL) under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of TsCl into unreactive p-toluenesulfonic acid.

-

-

Base & Catalyst Addition: Add Triethylamine (15 mmol) and DMAP (1 mmol) to the solution.

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add p-Toluenesulfonyl chloride (11 mmol) in portions.

-

Causality: The formation of the N-tosylpyridinium intermediate is highly exothermic. Strict temperature control at 0 °C prevents localized heating that could lead to the oxidative degradation of the phenol.

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane/Ethyl Acetate 4:1). The reaction is deemed complete only when the mesitol spot (visualized via UV or KMnO₄ stain) is entirely consumed.

-

-

Quenching and Workup: Quench the reaction by adding 20 mL of distilled water to hydrolyze any unreacted TsCl. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers sequentially with 1 M HCl (20 mL) to remove excess TEA/DMAP, saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, and brine (20 mL).

-

Drying and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of hot ethanol and hexane.

-

Causality: Recrystallization exploits the differential solubility of the product versus trace sulfonate salts, yielding >98% pure crystalline material suitable for sensitive catalytic applications.

-

Figure 1: Step-by-step synthesis and purification workflow for mesityl tosylate.

Catalytic Applications & Mechanistic Insights

Aryl Tosylates as Privileged Pseudohalides

Historically, aryl iodides and bromides were the preferred electrophiles in cross-coupling due to their low bond dissociation energies. However, aryl halides are often expensive, light-sensitive, or volatile. Sulfonates—specifically triflates, mesylates, and tosylates—have emerged as highly effective pseudohalides[1]. Mesityl tosylate is particularly advantageous because it is synthesized from an abundant phenol and forms a highly stable, crystalline solid that resists premature hydrolysis.

Palladium-Catalyzed Cross-Coupling Dynamics

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or decarboxylative couplings), mesityl tosylate acts as the electrophilic partner[2]. The oxidative addition of the sterically hindered mesityl tosylate to a Pd(0) center is the rate-limiting step. To lower the activation barrier for the cleavage of the strong C(aryl)–O bond, bulky, electron-rich phosphine ligands (such as CyPF-tBu or palladacyclic precatalysts utilizing P(o-tolyl)₃) are strictly required[3]. These ligands increase the electron density at the palladium center, facilitating the insertion into the C–OTs bond while accommodating the steric bulk of the mesityl ring.

Figure 2: Pd-catalyzed cross-coupling cycle utilizing mesityl tosylate as a pseudohalide.

Applications in Advanced Drug Development

In the pharmaceutical sector, mesityl tosylate is heavily utilized in the synthesis of sterically hindered biaryls, which are prevalent motifs in modern targeted therapies (e.g., kinase inhibitors and antipsychotics). The bulky mesityl group enforces specific dihedral angles in biaryl systems, leading to stable atropisomerism—a property exploited to enhance target selectivity and reduce off-target toxicity. Furthermore, utilizing the tosylate leaving group ensures that late-stage functionalization reactions proceed with high chemoselectivity, avoiding the over-reactivity and functional group intolerance often observed with corresponding aryl triflates.

References

-

Title: The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Catalysis 2021, 11, 11, 6717–6735 URL: [Link]

-

Title: Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates Source: ACS Omega 2017, 2, 9, 6100–6106 URL: [Link]

-

Title: Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)₃ Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis Source: ACS Catalysis 2024, 14, 16, 12345–12356 URL: [Link]

Physical and chemical properties of Mesityl 4-methylbenzenesulfonate

The following technical guide details the physical and chemical properties, synthesis, and applications of Mesityl 4-methylbenzenesulfonate (also known as Mesityl Tosylate ).

Executive Summary & Compound Identity

Mesityl 4-methylbenzenesulfonate is the sulfonate ester formed from 2,4,6-trimethylphenol (mesityl alcohol) and p-toluenesulfonic acid . Unlike its alkyl counterparts (e.g., methyl tosylate), which are potent alkylating agents and genotoxic impurities, this aryl sulfonate is chemically distinct due to the stability of the

It serves primarily as a sterically hindered electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its steric bulk, provided by the ortho-methyl groups of the mesityl moiety, offers unique selectivity profiles compared to simple phenyl tosylates.

Chemical Identity Table

| Parameter | Data |

| IUPAC Name | 2,4,6-Trimethylphenyl 4-methylbenzenesulfonate |

| Common Name | Mesityl Tosylate |

| CAS Number | 356031-47-5 |

| Molecular Formula | |

| Molecular Weight | 290.38 g/mol |

| SMILES | Cc1ccc(S(=O)(=O)Oc2c(C)cc(C)cc2C)cc1 |

| Structure | Aryl Sulfonate Ester |

Physicochemical Properties

The physical behavior of Mesityl Tosylate is governed by the rigid, hydrophobic mesityl group and the polar sulfonyl core.

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | White to off-white needles or powder. |

| Melting Point | 78–82 °C (Typical range for aryl tosylates) | Experimental verification recommended for specific batches. |

| Solubility | Soluble in DCM, | Insoluble in water.[1] Hydrolytically stable at neutral pH. |

| Density | ~1.2 g/cm³ (Predicted) | Denser than water due to sulfonyl group. |

| Partition Coeff. (LogP) | ~4.5 (Predicted) | Highly lipophilic. |

Synthesis & Purification Protocol

The synthesis follows a nucleophilic substitution pathway where the phenoxide oxygen attacks the sulfonyl sulfur of tosyl chloride. The steric hindrance of the mesityl group requires efficient base catalysis (typically Pyridine or Triethylamine/DMAP).

Reaction Workflow (Graphviz)

Caption: Synthesis of Mesityl Tosylate via base-mediated sulfonation.

Detailed Protocol

-

Preparation : Charge a round-bottom flask with 2,4,6-trimethylphenol (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Activation : Add Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) with catalytic DMAP (0.1 equiv). Cool the mixture to 0 °C under

atmosphere. -

Addition : Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.

-

Reaction : Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Work-up : Quench with water. Wash organic layer with 1M HCl (to remove pyridine), saturated

, and Brine. Dry over -

Purification : Recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0%

10% EtOAc in Hexanes).

Structural Characterization

The structure is confirmed by the distinct methyl signals in

| Technique | Diagnostic Signal | Interpretation |

| Tosyl Methyl ( | ||

| Mesityl para-Methyl | ||

| Mesityl ortho-Methyls (Shielded by steric crowding) | ||

| Mesityl Aromatic Protons | ||

| Tosyl Aromatic Protons (AA'BB' system) | ||

| IR Spectroscopy | 1360, 1175 | Sulfonate |

| MS (ESI/EI) | m/z 290 | Characteristic fragmentation of sulfonate ester. |

Chemical Reactivity & Applications

Stability vs. Alkyl Tosylates (Safety Context)

A critical distinction for drug development professionals:

-

Alkyl Tosylates (e.g., Methyl Tosylate) : Highly reactive

electrophiles. Potent genotoxic impurities (GTIs) . -

Aryl Tosylates (Mesityl Tosylate) : The

bond is resistant to direct nucleophilic attack (

Transition-Metal Cross-Coupling

Mesityl tosylate functions as a pseudohalide electrophile. The C-O bond is activated by electron-rich Pd(0) or Ni(0) catalysts.

Mechanism :

-

Oxidative Addition : Pd(0) inserts into the Ar-OTs bond. This is the rate-determining step and is slower than for aryl iodides or triflates due to the stronger C-O bond.

-

Ligand Requirement : Requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, or Josiphos) to facilitate oxidative addition.

Reactivity Pathway (Graphviz)

Caption: Pd-catalyzed cross-coupling cycle for Mesityl Tosylate.

References

-

CAS Registry . "2,4,6-trimethylphenyl 4-methylbenzenesulfonate". CAS Common Chemistry. Link

-

So, C. M., et al. (2008). "Efficient Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by Indolyl Phosphine−Palladium System". Journal of Organic Chemistry. Link

-

Roy, A. H., & Hartwig, J. F. (2003). "Oxidative Addition of Aryl Tosylates to Palladium(0)". Journal of the American Chemical Society. Link

- Mundy, B. P., et al. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.

Sources

Mesityl 4-methylbenzenesulfonate: The Steric Benchmark in Catalysis

The following technical guide details the discovery, synthesis, and mechanistic significance of Mesityl 4-methylbenzenesulfonate (commonly referred to as Mesityl Tosylate ).

Technical Whitepaper | Application Note: 2026-MT-03

Executive Summary

Mesityl 4-methylbenzenesulfonate (CAS: 356031-47-5) is the sulfonate ester derived from 2,4,6-trimethylphenol (mesitol) and p-toluenesulfonic acid.[1][2] While structurally simple, this molecule occupies a critical niche in physical organic chemistry and organometallic catalysis.

Unlike standard aryl tosylates, the mesityl derivative possesses extreme steric hindrance proximal to the C-O electrophilic center. Historically used to probe the limits of nucleophilic attack and solvolysis, it currently serves as a "stress-test" substrate in the development of high-performance transition metal catalysts. Its resistance to oxidative addition makes it a definitive standard: if a catalytic system can activate Mesityl Tosylate, it is considered robust enough for the most challenging industrial applications.

Historical Genesis & Significance

The Era of Solvolysis (1940s–1970s)

The history of sulfonate esters is rooted in the mid-20th-century "solvolysis wars" involving Saul Winstein and H.C. Brown. While the debate focused largely on non-classical ions in alkyl systems (like norbornyl), aryl sulfonates like Mesityl Tosylate were synthesized to study Steric Inhibition of Resonance .

-

The Concept: In typical aryl tosylates, the oxygen lone pair conjugates with the aromatic ring. In Mesityl Tosylate, the two ortho-methyl groups force the sulfonate group out of planarity with the mesityl ring.

-

Outcome: This decoupling affects the bond dissociation energy and the dipole moment, providing early physical organic chemists with a model to quantify steric effects on ground-state thermodynamics.

The Cross-Coupling Revolution (1990s–Present)

The modern relevance of Mesityl Tosylate emerged with the shift from using aryl halides (Ar-I, Ar-Br) to "pseudohalides" (Ar-OTf, Ar-OTs) in Palladium-catalyzed cross-coupling.

-

The Challenge: Aryl tosylates are significantly less reactive than triflates or halides due to the higher strength of the C-O bond and the poor leaving group ability of the tosylate anion compared to triflate.

-

The Mesityl Factor: Mesityl Tosylate adds a second barrier—steric crowding . The ortho-methyl groups block the approach of the Palladium(0) center, making the critical Oxidative Addition step kinetically unfavorable.

-

Benchmark Status: By the late 2000s, papers describing new bulky phosphine ligands (e.g., Buchwald’s biaryl phosphines, Hartwig’s Q-Phos, or ferrocenyl ligands like CyPF-tBu) began routinely using Mesityl Tosylate to demonstrate superior ligand efficacy.

Chemical Profile & Synthesis Protocol[1][4][5][6]

Structural Specifications

| Property | Detail |

| IUPAC Name | 2,4,6-Trimethylphenyl 4-methylbenzenesulfonate |

| Common Name | Mesityl Tosylate |

| Molecular Formula | |

| Molecular Weight | 290.38 g/mol |

| Key Feature | Dual ortho-methyl groups creating a "steric wall" around the C-O bond.[1] |

Synthesis Methodology

Note: This protocol is adapted for high-purity generation suitable for kinetic studies.

Reagents:

-

2,4,6-Trimethylphenol (Mesitol) [1.0 equiv]

-

p-Toluenesulfonyl chloride (TsCl) [1.2 equiv]

-

Triethylamine (

) [2.0 equiv] -

4-Dimethylaminopyridine (DMAP) [0.1 equiv]

-

Dichloromethane (DCM) [Solvent, anhydrous]

Protocol:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve 2,4,6-trimethylphenol (10 mmol) in anhydrous DCM (50 mL). -

Base Addition: Add

(20 mmol) and DMAP (1 mmol). Cool the mixture to 0°C using an ice bath. -

Sulfonylation: Dropwise add a solution of p-Toluenesulfonyl chloride (12 mmol) in DCM (10 mL) over 15 minutes. Causality: Slow addition prevents exotherm-driven side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Self-Validation Check: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

) should disappear, replaced by the less polar ester (

-

-

Workup: Quench with water (50 mL). Wash the organic layer with 1M HCl (to remove excess amine), saturated

, and brine. -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane.

Yield: Typically 85–92% as white crystalline needles.

Mechanistic Deep Dive: The Oxidative Addition Barrier[1]

The utility of Mesityl Tosylate lies in its resistance to the first step of the catalytic cycle.

The Pathway

In a standard Suzuki or Kumada coupling, the Pd(0) species must insert into the C-O bond.

For Mesityl Tosylate, the transition state for this insertion is destabilized by the repulsion between the ligand set (

Visualization of the Catalytic Challenge

The following diagram illustrates the catalytic cycle, highlighting the "Steric Gate" where Mesityl Tosylate typically fails with standard catalysts.

Caption: Figure 1. The "Steric Gate" in Pd-catalyzed coupling. Standard ligands result in failure due to steric clash with the ortho-methyl groups of the Mesityl substrate.

Applications in Drug Development & Synthesis[1]

Benchmarking New Ligands

In drug discovery, synthesizing biaryl scaffolds (e.g., for kinase inhibitors) often requires coupling hindered pieces. Researchers use Mesityl Tosylate to validate if a new catalyst system (e.g., Pd-CyPF-tBu) can handle these "worst-case" scenarios.

Comparative Reactivity Data:

| Substrate | Steric Bulk | Relative Rate (Standard Catalyst) | Relative Rate (Advanced Catalyst*) |

|---|---|---|---|

| Phenyl Tosylate | Low | 100 | 100 |

| 1-Naphthyl Tosylate | Medium | 45 | 95 |

| Mesityl Tosylate | High | < 1 | 86 |[1]

*Advanced Catalyst example: Pd(dba)2 + CyPF-tBu (Josiphos type ligand).

Genotoxicity Considerations

While alkyl sulfonates (Methyl Tosylate) are potent genotoxic impurities (GTIs), Mesityl Tosylate is an aryl sulfonate.

-

Safety Profile: Aryl sulfonates generally lack the alkylating ability of their alkyl counterparts because

attack at the -

Risk: However, in regulatory filings, all sulfonates are often flagged for review. The stability of Mesityl Tosylate makes it a lower risk for random alkylation, but it should still be handled with standard containment protocols.

References

-

Ackermann, L., & Althammer, A. (2006). "Palladium-Catalyzed Direct Arylation of Heteroarenes with Aryl Tosylates." Organic Letters. Link

-

Gou, B., et al. (2017). "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates." ACS Omega. Link

-

Roy, A. H., & Hartwig, J. F. (2003). "Oxidative Addition of Aryl Tosylates to Palladium(0)." Journal of the American Chemical Society. Link

-

Winstein, S., et al. (1955). "Steric Effects in Solvolysis." Journal of the American Chemical Society. (Foundational context for steric inhibition). Link

Sources

Executive Summary

Sulfonate esters occupy a paradoxical position in modern chemical sciences. To the synthetic organic chemist, they are indispensable intermediates—transforming unreactive hydroxyl groups into exceptional leaving groups to facilitate nucleophilic substitutions and cross-coupling reactions. To the pharmaceutical scientist, however, they represent a critical class of Potential Mutagenic Impurities (PMIs) that require rigorous regulatory control under ICH M7 guidelines[1].

This whitepaper provides an in-depth technical analysis of sulfonate esters, with a specific focus on Mesityl 4-methylbenzenesulfonate (Mesityl tosylate, CAS: 356031-47-5). We will explore the structural causality behind its unique reactivity in palladium-catalyzed cross-couplings, dissect the mechanisms of sulfonate ester genotoxicity, and provide field-proven, self-validating protocols for both synthetic utilization and trace-level analytical quantification.

The Dual Nature of Sulfonate Esters

Activation of Alcohols and Leaving Group Dynamics

Alcohols possess a hydroxyl (-OH) moiety, which is a notoriously poor leaving group due to the instability of the strongly basic hydroxide anion generated upon departure. By reacting an alcohol with a sulfonyl chloride (e.g.,

The efficacy of a sulfonate leaving group is inversely proportional to the

Table 1: Relative Leaving Group Abilities in Nucleophilic Substitution [3][4]

| Leaving Group | Structure | Relative Rate ( | Conjugate Acid |

| Acetate (-OAc) | ~ 4.76 | ||

| Chloride (-Cl) | ~ -7.0 | ||

| Tosylate (-OTs) | ~ -2.8 | ||

| Mesylate (-OMs) | ~ -1.9 | ||

| Triflate (-OTf) | ~ -14.0 |

Note: Rates are normalized to the mesylate leaving group.

Mesityl 4-Methylbenzenesulfonate: Structural and Catalytic Paradigms

Mesityl 4-methylbenzenesulfonate consists of a sterically demanding mesityl (2,4,6-trimethylphenyl) group esterified with

Overcoming Steric Hindrance in Oxidative Addition

The mesityl group introduces profound steric bulk around the electrophilic carbon. However, this steric strain can be leveraged. Groundbreaking work by Roy and Hartwig demonstrated that unactivated aryl tosylates, including the highly hindered mesityl tosylate, can successfully undergo oxidative addition to Pd(0) at room temperature when paired with highly sterically hindered Josiphos-type ligands, such as PPF-

The causality here is counterintuitive but mechanistically sound: the massive steric bulk of the ligand forces the palladium center into a highly reactive, coordinatively unsaturated mono-ligated Pd(0) state, which possesses the necessary electron density to insert into the strong

Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of Mesityl Tosylate using bulky ligands.

The Dark Side: Sulfonate Esters as Genotoxic Impurities

While sulfonate esters are powerful synthetic tools, their presence in final Active Pharmaceutical Ingredients (APIs) is a severe safety liability.

Mechanism of Formation and Toxicity

During drug synthesis, sulfonic acids (e.g., methanesulfonic acid,

Because the sulfonate moiety is easily displaced by nucleophiles, these esters act as potent DNA alkylating agents in biological systems[8][9]. They undergo

Caption: Formation pathway of sulfonate ester impurities and their mechanism of DNA alkylation.

Regulatory Framework (ICH M7)

Following the 2007 incident where the anti-HIV drug Viracept was contaminated with high levels of methyl methanesulfonate, global regulatory bodies established stringent controls[1]. The ICH M7(R2) guidelines mandate a Threshold of Toxicological Concern (TTC) of 1.5 μ g/day for mutagenic impurities[1][9].

Table 2: ICH M7 Acceptable Limits Based on Daily Dose [1]

| Maximum Daily Dose of API | Allowable Limit of Sulfonate Ester (ppm) |

| 50 mg | 30 ppm |

| 100 mg | 15 ppm |

| 500 mg | 3 ppm |

| 1000 mg (1 g) | 1.5 ppm |

Calculation: Limit (ppm) = TTC (1.5 μg) / Daily Dose (g).

Experimental Protocols and Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. A procedure without internal controls is merely a suggestion. Below are robust methodologies for both the synthetic application and analytical control of sulfonate esters.

Protocol A: Palladium-Catalyzed Kumada Coupling of Mesityl Tosylate

Objective: Synthesize a biaryl compound utilizing the sterically hindered mesityl tosylate.

Causality: Grignard reagents are highly nucleophilic, but the oxidative addition of mesityl tosylate is the rate-limiting step. We utilize Pd(dba)₂ and PPF-

Step-by-Step Procedure:

-

Preparation: In an argon-filled glovebox (to prevent oxidative degradation of the electron-rich phosphine ligand), charge an oven-dried Schlenk tube with Mesityl 4-methylbenzenesulfonate (1.0 mmol),

(0.01 mmol, 1 mol%), and PPF- -

Solvent Addition: Add 3.0 mL of anhydrous, degassed toluene. Stir for 10 minutes at room temperature to allow the active

catalyst complex to form. -

Transmetalation Agent: Slowly add the aryl Grignard reagent (e.g., 4-tolylmagnesium bromide, 1.5 mmol in THF) dropwise via syringe. Self-Validation: Add 0.5 mmol of dodecane as an internal standard to allow for precise GC-FID yield tracking without isolation.

-

Reaction: Stir the mixture at 25°C for 12 hours. The reaction is monitored via GC-MS until the mesityl tosylate peak is consumed.

-

Quenching & Workup: Quench with 1M HCl (to destroy excess Grignard and prevent emulsion). Extract with ethyl acetate, dry over

, and purify via flash chromatography.

Protocol B: Trace Quantification of Sulfonate Esters via GC-MS/MS (MRM)

Objective: Detect methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in an API matrix down to 2.5 ppb[9]. Causality: APIs are complex, non-volatile matrices that will destroy a GC column. We must use a derivatization/extraction step or direct headspace (if volatile enough), combined with Multiple Reaction Monitoring (MRM) to filter out background matrix noise and achieve the required ICH M7 sensitivity[9].

Step-by-Step Procedure:

-

Sample Preparation: Dissolve 100 mg of the API in 1.0 mL of a suitable extraction solvent (e.g., dichloromethane or hexane) that selectively dissolves the sulfonate esters but precipitates the polar API salt.

-

Internal Standard Spiking: Self-Validation Step: Spike the sample with 10 ppb of deuterated MMS (

). This corrects for any matrix suppression or extraction losses. -

Centrifugation: Centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to a GC vial.

-

Instrumental Analysis: Inject 1.0 μL into a Triple Quadrupole GC-MS/MS (e.g., Shimadzu GCMS-TQ8050)[9].

-

Column: Restek Rxi-5Sil MS (30m x 0.25mm x 0.25μm).

-

Oven Program: 40°C (hold 2 min) to 200°C at 15°C/min.

-

-

MRM Transitions: Monitor specific fragmentation pathways. For MMS, monitor the transition

110 -

Validation: Ensure the signal-to-noise (S/N) ratio at the Limit of Quantitation (LOQ, 2.5 ppb) is

[9].

Conclusion

Mesityl 4-methylbenzenesulfonate and its related esters exemplify the delicate balance required in chemical design. By understanding the stereoelectronic parameters that govern their leaving group ability, chemists can unlock difficult catalytic pathways. Conversely, by understanding their electrophilic nature, pharmaceutical scientists can implement rigorous process controls and highly sensitive MS/MS methodologies to protect patient safety in accordance with ICH M7 standards.

References

- Oreate AI Blog. "Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.

- Asian Journal of Pharmaceutical Research. "A Brief Review on Genotoxic impurities in Pharmaceuticals." AsianJPR.

- ACS Publications. "Introduction to the Genotoxic Impurities Special Feature." Organic Process Research & Development.

- Periodic Chemistry.

- Organic Chemistry Tutor. "Sulfonate Esters of Alcohols." Organic Chemistry Tutor.

- Benchchem. "Comparative study of the leaving group ability of the 2-mesitylsulfonyl group." Benchchem.

- Shimadzu. "Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS.

- Wipf Group, University of Pittsburgh. "Organic Chemistry 1 Chapter 6. SN2 Reactions." Pitt.edu.

- ACS Publications. "The Emerging Applications of Sulfur(VI)

- ACS Publications. "Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand..." Journal of the American Chemical Society.

Sources

- 1. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. asianjpr.com [asianjpr.com]

- 9. shimadzu.com [shimadzu.com]

An In-depth Technical Guide on the Theoretical Studies of Mesityl 4-methylbenzenesulfonate

Abstract

Mesityl 4-methylbenzenesulfonate, a sterically hindered aromatic sulfonate ester, presents a compelling case for theoretical investigation due to the interplay of steric and electronic effects that govern its structure, reactivity, and spectroscopic properties. This technical guide provides a comprehensive exploration of this molecule from a computational chemistry perspective. It is designed for researchers, scientists, and drug development professionals interested in leveraging theoretical methods to understand and predict the behavior of complex organic molecules. This whitepaper details the molecular modeling, conformational analysis, electronic property calculations, and simulated spectroscopic characterization of Mesityl 4-methylbenzenesulfonate. Each section is grounded in the principles of quantum mechanics, primarily utilizing Density Functional Theory (DFT), to provide a robust and predictive theoretical framework.

Introduction

Mesityl 4-methylbenzenesulfonate is an ester formed from 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) and mesitol (2,4,6-trimethylphenol). The defining feature of this molecule is the significant steric hindrance around the sulfonate ester linkage, imparted by the three methyl groups on the mesityl ring. This steric congestion profoundly influences its chemical and physical properties, making it an excellent candidate for theoretical studies to dissect these effects.

Sulfonate esters are a critical class of organic compounds, widely recognized for their role as excellent leaving groups in nucleophilic substitution reactions and as crucial moieties in various pharmaceuticals and materials.[1] The reactivity of sulfonate esters has been a subject of mechanistic debate, with evidence supporting both stepwise and concerted pathways for reactions like hydrolysis.[2][3][4] Theoretical studies, particularly those employing quantum mechanics, are invaluable for elucidating such reaction mechanisms and understanding the underlying electronic factors.

This guide will systematically explore the theoretical underpinnings of Mesityl 4-methylbenzenesulfonate's properties, providing both a conceptual understanding and practical protocols for its computational analysis.

Molecular Structure and Synthesis Considerations

The synthesis of Mesityl 4-methylbenzenesulfonate typically involves the reaction of mesitol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. The significant steric hindrance of the mesityl group can make this tosylation challenging compared to that of less hindered phenols.[5][6]

Diagram of the Synthesis of Mesityl 4-methylbenzenesulfonate:

Caption: General reaction scheme for the synthesis of Mesityl 4-methylbenzenesulfonate.

Theoretical Methodology: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[7][8] It is a widely used tool for predicting a variety of molecular properties, including geometries, reaction energies, and spectroscopic data, with a favorable balance of accuracy and computational cost.

For the theoretical studies outlined in this guide, a typical DFT approach would involve:

-

Functional Selection: A functional like B3LYP or a dispersion-corrected functional such as ωB97X-D is often chosen. Dispersion corrections are particularly important for accurately modeling non-covalent interactions in aromatic systems.[9]

-

Basis Set Selection: A basis set such as 6-31G(d,p) or a larger one like cc-pVTZ provides a good description of the electron distribution.

Workflow for Theoretical Analysis:

Caption: A typical workflow for the theoretical analysis of a molecule using DFT.

Computational Protocols

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms (the equilibrium geometry).

Protocol for Geometry Optimization:

-

Input Structure: Build an initial 3D structure of Mesityl 4-methylbenzenesulfonate.

-

Computational Method:

-

Select a DFT functional (e.g., ωB97X-D).

-

Choose a suitable basis set (e.g., 6-31G(d,p)).

-

-

Software: Utilize a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Execution: Perform a geometry optimization calculation. This iterative process adjusts the atomic coordinates to find the minimum energy conformation.

-

Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[10]

Spectroscopic Characterization

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Computational prediction of NMR chemical shifts is a valuable tool for structure elucidation.[11][12] The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used for this purpose.[11]

Protocol for NMR Chemical Shift Calculation:

-

Optimized Geometry: Use the optimized structure of Mesityl 4-methylbenzenesulfonate.

-

Computational Method:

-

Employ the GIAO method.

-

Use a DFT functional and basis set suitable for NMR calculations (e.g., B3LYP/6-311+G(2d,p)).

-

-

Reference Standard: Calculate the isotropic shielding values for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

-

Chemical Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample, where σ_ref is the shielding of the reference and σ_sample is the shielding of the nucleus of interest.

-

Solvent Effects: For more accurate predictions, implicit solvent models (e.g., PCM) can be incorporated to simulate the solvent environment.[13]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Mesityl 4-methylbenzenesulfonate (Illustrative)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Mesityl-CH₃ (ortho) | 2.1 - 2.3 | 16 - 18 |

| Mesityl-CH₃ (para) | 2.3 - 2.5 | 20 - 22 |

| Mesityl-CH (aromatic) | 6.8 - 7.0 | 130 - 132 |

| Mesityl-C-O | N/A | 148 - 150 |

| Tosyl-CH₃ | 2.4 - 2.6 | 21 - 23 |

| Tosyl-CH (aromatic, ortho to SO₂) | 7.7 - 7.9 | 129 - 131 |

| Tosyl-CH (aromatic, meta to SO₂) | 7.3 - 7.5 | 127 - 129 |

| Tosyl-C-S | N/A | 145 - 147 |

| Tosyl-C-CH₃ | N/A | 133 - 135 |

Note: These are illustrative values and the actual predicted shifts will depend on the specific level of theory used.

Vibrational frequency calculations not only confirm a minimum energy structure but also allow for the simulation of the IR spectrum.[14][15]

Protocol for IR Spectrum Simulation:

-

Optimized Geometry: Use the optimized, frequency-verified structure.

-

Frequency Calculation: The output of the frequency calculation will provide the vibrational modes and their corresponding intensities.

-

Scaling Factor: Calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically between 0.95 and 0.98 for DFT calculations) is applied to improve agreement with experimental data.

-

Spectrum Generation: The calculated frequencies and intensities can be plotted to generate a theoretical IR spectrum.

Table 2: Key Predicted Vibrational Frequencies for Mesityl 4-methylbenzenesulfonate (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| S=O Asymmetric Stretch | 1350 - 1380 |

| S=O Symmetric Stretch | 1170 - 1200 |

| S-O-C Stretch | 950 - 1050 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

Electronic Properties and Reactivity

DFT calculations provide valuable insights into the electronic structure of a molecule, which in turn governs its reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Diagram of Frontier Molecular Orbitals:

Caption: A conceptual diagram of Frontier Molecular Orbitals.

For Mesityl 4-methylbenzenesulfonate, the HOMO is expected to be localized on the electron-rich mesityl ring, while the LUMO is likely to be centered on the electron-withdrawing tosyl group. This distribution suggests that the molecule would be susceptible to electrophilic attack on the mesityl ring and nucleophilic attack at the sulfur atom of the sulfonate group.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), while blue regions indicate areas of low electron density (positive potential). The MEP map for Mesityl 4-methylbenzenesulfonate would show a negative potential around the oxygen atoms of the sulfonate group and a positive potential around the sulfur atom, consistent with its electrophilic character at the sulfur center.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, offer a powerful and predictive framework for understanding the structure, properties, and reactivity of complex molecules like Mesityl 4-methylbenzenesulfonate. This in-depth technical guide has outlined the key computational protocols for geometry optimization, spectroscopic prediction (NMR and IR), and the analysis of electronic properties. By leveraging these theoretical tools, researchers can gain valuable insights that complement and guide experimental work, ultimately accelerating the process of discovery and development in chemistry and related fields. The steric and electronic nuances of Mesityl 4-methylbenzenesulfonate make it an exemplary system for showcasing the capabilities of modern computational chemistry.

References

-

Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8105. [Link]

-

Brandenburg, J. G., Alessio, M., Civalleri, B., Peintinger, M. F., Bredow, T., & Grimme, S. (2012). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research, 45(9), 1515-1525. [Link]

-

Chen, Z., Wang, Y., & Zhang, J. Z. H. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(24), 7869-7878. [Link]

-

Gembus, V., Marsais, F., & Levacher, V. (2008). A mild and efficient interconversion from silyl ethers to sulfonates esters. Synlett, 2008(10), 1463-1466. [Link]

-

Hansen, F. K., & Kamerlin, S. C. L. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12538-12546. [Link]

- Kjell, D. P., & Lodewyk, M. W. (2019). Methods of NMR Spectrum Prediction and Structure Verification. In NMR-Based Structure Elucidation (pp. 51-82). Royal Society of Chemistry.

-

Lei, X., Jalla, A., Shama, M. A. A., Stafford, J. M., & Cao, B. (2015). Two chromatography-free and eco-friendly protocols for tosylation and mesylation of phenols. Synthesis, 47(16), 2578-2585. [Link]

-

NIST. (n.d.). Vibrational Analysis in Gaussian. Retrieved from [Link]

-

Rupnik, K. (2018, April 24). Considerations for DFT Frequency Calculations. Penn State University. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

-

Unke, O. T., & Meuwly, M. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation, 20(5), 2049-2060. [Link]

-

Zhai, Y., & Alexandrova, A. N. (2018). DFT study of “all-metal” aromatic compounds. Inorganics, 6(3), 80. [Link]

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 7. chemaxon.com [chemaxon.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gaussian.com [gaussian.com]

- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. scribd.com [scribd.com]

- 14. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Yield Synthesis of Mesityl 4-methylbenzenesulfonate

Part 1: Executive Summary & Strategic Rationale

Scope and Application

This Application Note details the optimized protocol for synthesizing Mesityl 4-methylbenzenesulfonate (also known as 2,4,6-trimethylphenyl p-toluenesulfonate). This molecule represents a class of sterically congested aryl sulfonates, often utilized as robust protecting groups, intermediates in cross-coupling reactions, or probes for solvolytic mechanisms where steric shielding of the oxygen atom is required.

The Synthetic Challenge: Steric Hindrance

The synthesis of mesityl esters presents a specific kinetic challenge compared to non-substituted phenols. The target molecule is formed via the nucleophilic attack of 2,4,6-trimethylphenol (Mesitylenol) on p-toluenesulfonyl chloride (TsCl) .

-

The Problem: The two ortho-methyl groups on the mesityl ring create significant steric bulk around the phenolic oxygen. This reduces the nucleophilic efficiency of the phenol, making standard Schotten-Baumann conditions (aqueous base) sluggish or low-yielding due to competitive hydrolysis of the sulfonyl chloride.

-

The Solution: This protocol utilizes a Nucleophilic Catalysis strategy using 4-Dimethylaminopyridine (DMAP) in an anhydrous organic solvent (Dichloromethane).[1] DMAP acts as a "acyl-transfer" agent, reacting with TsCl to form a highly electrophilic N-tosylpyridinium intermediate that is much more reactive toward the hindered phenol than TsCl itself.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via a base-mediated nucleophilic substitution at the sulfur center.[1] The inclusion of DMAP is the critical control point for yield maximization.

Mechanistic Pathway (Graphviz Visualization)

Caption: Figure 1. DMAP-catalyzed sulfonylation cycle.[1][2] The formation of the N-tosylpyridinium intermediate overcomes the steric barrier of the mesityl group.

Part 3: Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity/Grade |

| 2,4,6-Trimethylphenol | 136.19 | 1.0 | Substrate | >98%, crystalline |

| p-Toluenesulfonyl chloride | 190.65 | 1.2 | Electrophile | >99% (Recrystallize if yellow) |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (Stoichiometric) | Dry, anhydrous |

| DMAP | 122.17 | 0.1 | Catalyst | >99% |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous (ACS Grade) |

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.[3]

-

Nitrogen/Argon gas line (balloon pressure is sufficient).

-

Ice-water bath.

-

Rotary evaporator.

Part 4: Detailed Experimental Protocol

Preparation Phase[7]

-

Glassware Drying: Flame-dry or oven-dry a 250 mL round-bottom flask and cool under a stream of nitrogen. Moisture will hydrolyze TsCl to p-toluenesulfonic acid, which is a dead-end impurity.

-

Reagent Check: Inspect the p-Toluenesulfonyl chloride.[1][4][7] If it is wet or deeply colored, recrystallize from hexane/toluene before use. Impure TsCl is the #1 cause of low yields in this synthesis.

Reaction Execution

-

Solvation: Charge the RBF with 2,4,6-Trimethylphenol (1.36 g, 10.0 mmol) and DMAP (122 mg, 1.0 mmol) . Add DCM (40 mL) and stir until fully dissolved.

-

Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) via syringe. The solution may darken slightly; this is normal.

-

Cooling: Place the flask in an ice-water bath (0 °C) and allow to equilibrate for 10 minutes. Scientific Note: Cooling controls the exotherm of the initial sulfonylation, preventing side reactions.

-

Electrophile Addition: Dissolve p-Toluenesulfonyl chloride (2.29 g, 12.0 mmol) in a minimal amount of DCM (5-10 mL). Add this solution dropwise to the cold reaction mixture over 15 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will begin to form as the reaction proceeds.

-

-

Incubation: Remove the ice bath after addition is complete. Allow the reaction to warm to room temperature (20-25 °C) and stir for 4–6 hours .

-

Process Control: Monitor by TLC (Hexane:Ethyl Acetate 9:1). The starting phenol (Rf ~0.4) should disappear, and the less polar sulfonate ester (Rf ~0.6) should appear.

-

Work-up and Isolation[7]

-

Quench: Add 20 mL of water to the reaction mixture and stir vigorously for 5 minutes to hydrolyze excess TsCl.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

-

Acid Wash (Critical): Wash the organic layer with 1.0 M HCl (2 x 20 mL) .

-

Reasoning: This step removes the excess Triethylamine and the DMAP catalyst. Failure to remove DMAP will lead to contamination during crystallization.

-

-

Neutralization: Wash with Saturated NaHCO₃ (20 mL) to remove any residual acid, followed by Brine (20 mL).

-

Drying: Dry the organic phase over Anhydrous Na₂SO₄ or MgSO₄ for 15 minutes. Filter and concentrate under reduced pressure to yield a crude off-white solid.

Purification (Recrystallization)

While column chromatography can be used, recrystallization is superior for scalability and purity.

-

Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) or a mixture of Hexane/Ethyl Acetate (5:1) .

-

Allow to cool slowly to room temperature, then place in a freezer (-20 °C) for 2 hours.

-

Filter the white crystals and wash with cold hexane.

-

Target Yield: 85–92%.

Part 5: Process Workflow Visualization

Caption: Figure 2. Operational workflow for the synthesis and purification of Mesityl Tosylate.

Part 6: Characterization & Quality Control

Upon isolation, the product must be validated. The following data represents the expected spectral signature for 2,4,6-trimethylphenyl 4-methylbenzenesulfonate .

NMR Specification (¹H, 400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.82 | Doublet (J=8.3 Hz) | 2H | Ar-H (Tosyl) | Ortho to sulfonyl group (deshielded). |

| 7.34 | Doublet (J=8.3 Hz) | 2H | Ar-H (Tosyl) | Meta to sulfonyl group. |

| 6.84 | Singlet | 2H | Ar-H (Mesityl) | Aromatic protons on the hindered ring. |

| 2.46 | Singlet | 3H | Ar-CH₃ (Tosyl) | Methyl group on the tosyl ring. |

| 2.25 | Singlet | 3H | Ar-CH₃ (Mesityl) | Para-methyl on mesityl ring. |

| 2.08 | Singlet | 6H | Ar-CH₃ (Mesityl) | Ortho-methyls (shielded by steric crowding). |

Physical Properties[9]

-

Appearance: White crystalline solid.[6]

-

Melting Point: ~75–77 °C (Literature values vary slightly based on crystal habit, but sharp range indicates purity).

-

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate. Insoluble in water.

Part 7: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Wet reagents or solvent. | Ensure DCM is anhydrous.[1][5] Hydrolysis of TsCl is faster than esterification if water is present. |

| Starting Material Remains | Steric hindrance too high. | Increase DMAP to 0.2 equiv. or reflux the DCM gently (40°C) for 2 hours. |

| Product is Yellow/Oily | Residual TsCl or DMAP. | Recrystallize again. Ensure the HCl wash in step 4.3 was thorough. |

| New Spot on TLC (Rf ~0.0) | Hydrolyzed TsOH. | This is p-toluenesulfonic acid.[3][7][8] It will be removed during the NaHCO₃ wash. |

References

-

Preparation of Sulfonate Esters: Kabalka, G. W., Varma, M., Varma, R. S., Srivastava, P. C., & Knapp, F. F. (1986). The tosylation of alcohols.[1][5][7][8][9][10] The Journal of Organic Chemistry, 51(12), 2386–2388.[8]

-

Catalytic Role of DMAP: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.

- General Protocol for Hindered Phenols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Mesityl Auxiliaries: Organic Syntheses, Coll. Vol. 10, p.550 (2004); Vol. 79, p.209 (2002). (Demonstrates stability and usage of mesityl-based auxiliaries).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. designer-drug.com [designer-drug.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. svkm-iop.ac.in [svkm-iop.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols: Mesityl 4-Methylbenzenesulfonate in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, catalytic workflows, and self-validating protocols for sterically hindered aryl pseudohalides.

Executive Summary & Introduction

In modern organic synthesis and pharmaceutical development, cross-coupling reactions are indispensable. While aryl iodides and bromides are traditional electrophiles, the field has increasingly shifted toward phenol-derived pseudohalides due to the vast natural abundance of phenols. Among these, Mesityl 4-methylbenzenesulfonate (commonly known as mesityl tosylate or 2,4,6-trimethylphenyl tosylate) stands out as an extreme test substrate.

Historically, aryl tosylates were often bypassed in favor of aryl triflates because the C–O bond in a tosylate is significantly stronger and less polarized, making oxidative addition to a metal center thermodynamically and kinetically challenging. Mesityl tosylate compounds this difficulty with severe steric shielding from its two ortho-methyl groups. However, tosylates are highly crystalline, bench-stable, and significantly cheaper than triflates. Mastering the activation of mesityl tosylate unlocks the ability to utilize almost any unactivated aryl tosylate in complex drug discovery pipelines [1].

Mechanistic Insights: Overcoming the Activation Barrier

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe. The primary bottleneck in utilizing mesityl tosylate is the Oxidative Addition step.

To cleave the inert C–O bond of a sterically hindered tosylate, the catalytic system must possess two features:

-

Extreme Steric Bulk: Ligands like the Josiphos derivative PPF-t-Bu (1-[2-(di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine) or CyPF-t-Bu are required. The massive steric bulk of the tert-butyl groups forces the palladium center into a highly reactive, low-coordinate (often monoligated) state.

-

High Electron Density: The alkyl phosphine moieties strongly donate electron density to the Pd(0) center, raising its HOMO energy and accelerating the nucleophilic attack of the metal into the strong C–O bond of the tosylate [1].

Once oxidative addition occurs, the resulting Pd(II)(mesityl)(OTs) complex is remarkably stable. The addition of coordinating anions (like bromide from Grignard reagents) further facilitates the transmetalation step, driving the catalytic cycle forward.

Data Presentation: Reactivity & Optimization